Cas no 117043-86-4 ((1,3-thiazol-4-yl)methanamine hydrochloride)

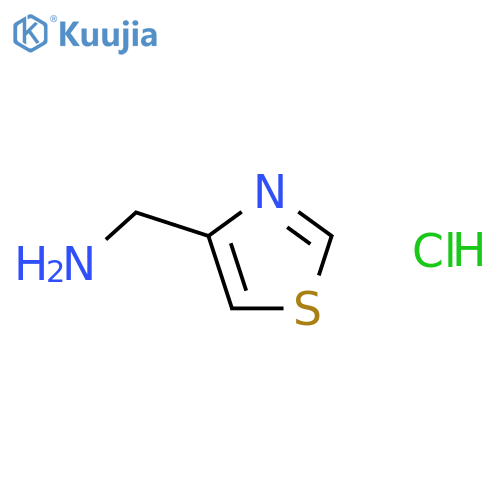

117043-86-4 structure

商品名:(1,3-thiazol-4-yl)methanamine hydrochloride

CAS番号:117043-86-4

MF:C4H7ClN2S

メガワット:150.629778146744

MDL:MFCD06738774

CID:1003685

PubChem ID:22467595

(1,3-thiazol-4-yl)methanamine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 4-(Aminomethyl)thiazole Hydrochloride

- Thiazole-4-methylamine HCl

- (thiazol-4-yl)MethanaMine hydrochloride

- thiazol-4-ylMethanaMine

- 1,3-thiazol-4-ylmethanamine,hydrochloride

- 4-Thiazolemethanamine hydrochloride

- 4-aminomethylthiazole hydrochloride

- BESTIPHARMA 501-183

- C-Thiazol-4-yl-methylamin,Hydrochlorid

- C-THIAZOL-4-YL-METHYLAMINE HYDROCHLORIDE

- C-thiazol-4-yl-methylamine,monohydrochloride

- thiazol-4-ylmethanamine hydrochloride

- THIAZOL-4-YLMETHYLAMINE HCL

- (THIAZOL-4-YL)METHANAMINE HCL

- Thiazole-4-MethylaMine hydrochloride

- AK151122

- (1,3-thiazol-4-yl)methanamine hydrochloride

- THIAZOL-4-YL-METHYLAMINE HYDROCHLORIDE

- C4H6N2S.HCl

- CPKXTRRWXZPGDS-UHFFFAOYSA-N

- 4-(Aminomethyl)thiazoleHydrochloride

- 6554AH

- TRA0027816

- SY023202

- C-thiazol-4-ylmethylamine, hydrochloride

- MFCD06738774

- DTXSID90625847

- 4-Thiazolemethanamine, hydrochloride (1:1)

- 1-(1,3-THIAZOL-4-YL)METHANAMINE HYDROCHLORIDE

- SCHEMBL6941733

- 1-(1,3-Thiazol-4-yl)methanamine--hydrogen chloride (1/1)

- AS-30588

- A893463

- DB-306118

- Thiazole-4-methylamine HCl;(thiazol-4-yl)MethanaMine hydrochloride;4-(AMinoMethyl)thiazole Hydrochloride;thiazol-4-ylMethanaMine

- 117043-86-4

- AKOS015901436

- J-003494

- 1,3-thiazol-4-ylmethanamine;hydrochloride

- CS-0038080

- AB27866

-

- MDL: MFCD06738774

- インチ: 1S/C4H6N2S.ClH/c5-1-4-2-7-3-6-4;/h2-3H,1,5H2;1H

- InChIKey: CPKXTRRWXZPGDS-UHFFFAOYSA-N

- ほほえんだ: Cl[H].S1C([H])=NC(=C1[H])C([H])([H])N([H])[H]

計算された属性

- せいみつぶんしりょう: 150.00200

- どういたいしつりょう: 150.0018471g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 57.7

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.2

じっけんとくせい

- PSA: 67.15000

- LogP: 2.10410

(1,3-thiazol-4-yl)methanamine hydrochloride セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Inert atmosphere,2-8°C

(1,3-thiazol-4-yl)methanamine hydrochloride 税関データ

- 税関コード:2934100090

- 税関データ:

中国税関コード:

2934100090概要:

2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%

(1,3-thiazol-4-yl)methanamine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM111568-5g |

(thiazol-4-yl)methanamine hydrochloride |

117043-86-4 | 97% | 5g |

$857 | 2023-02-19 | |

| eNovation Chemicals LLC | Y1125236-250mg |

C-Thiazol-4-yl-methylamine hydrochloride |

117043-86-4 | 95% | 250mg |

$170 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1125236-1g |

C-Thiazol-4-yl-methylamine hydrochloride |

117043-86-4 | 95% | 1g |

$185 | 2024-07-28 | |

| abcr | AB445080-1g |

(Thiazol-4-yl)methanamine hydrochloride, min. 95%; . |

117043-86-4 | 1g |

€404.80 | 2025-03-19 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0159S-5g |

C-Thiazol-4-yl-methylamine hydrochloride |

117043-86-4 | 96% | 5g |

7250.76CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0159S-100mg |

C-Thiazol-4-yl-methylamine hydrochloride |

117043-86-4 | 96% | 100mg |

983.73CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0159S-250mg |

C-Thiazol-4-yl-methylamine hydrochloride |

117043-86-4 | 96% | 250mg |

1127.9CNY | 2021-05-08 | |

| Chemenu | CM111568-1g |

(thiazol-4-yl)methanamine hydrochloride |

117043-86-4 | 97% | 1g |

$218 | 2021-08-06 | |

| eNovation Chemicals LLC | D951068-250mg |

4-Thiazolemethanamine, hydrochloride (1:1) |

117043-86-4 | 95% | 250mg |

$115 | 2024-07-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T12226-1g |

(1,3-thiazol-4-yl)methanamine hydrochloride |

117043-86-4 | 95% | 1g |

7276.0CNY | 2021-07-10 |

(1,3-thiazol-4-yl)methanamine hydrochloride 関連文献

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

117043-86-4 ((1,3-thiazol-4-yl)methanamine hydrochloride) 関連製品

- 16188-30-0(1,3-thiazol-4-ylmethanamine)

- 120739-94-8(N-Methyl-1-(1,3-thiazol-4-yl)methanamine)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:117043-86-4)(1,3-thiazol-4-yl)methanamine hydrochloride

清らかである:99%

はかる:1g

価格 ($):171.0

atkchemica

(CAS:117043-86-4)(1,3-thiazol-4-yl)methanamine hydrochloride

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ